N-(butan-2-yl)-4-methylcyclohexan-1-amine - 1592005-34-9

N-(butan-2-yl)-4-methylcyclohexan-1-amine

Catalog Number: EVT-1750550
CAS Number: 1592005-34-9
Molecular Formula: C11H23N
Molecular Weight: 169.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide []

Compound Description: This compound is a bi-triazole precursor synthesized from 2-amino-2-ethyl-1,3-propanediol. The synthesis is achieved in a two-step process with an overall yield of 80%. The chemical structure of the synthesized compound was determined using various spectroscopic techniques such as 1D and 2D NMR, IR spectroscopy, and elemental analysis. []

2. N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine []

Compound Description: This compound was identified as a potential antifungal agent against Sporisorium scitamineum. It targets the SsHog1-mediated SsHsp104 pathway during heat treatment in the fungus. []

3. N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine []

Compound Description: This molecule is a potent cyclin-dependent kinase (CDK) inhibitor, particularly effective against CDKs 1, 2, 4, 8, and 9. It demonstrates promising antitumor activity in hematologic malignancy models and has good oral bioavailability. []

4. Di-pyridin-2-yl-[4-(2-pyridin-4-yl-vinyl)-phenyl]-amine []

Compound Description: This compound and its zinc coordination polymer demonstrate high selectivity and sensitivity in detecting Hg2+ and MeHgI. This makes them potential candidates for naked-eye indicators of these ions in water. []

5. N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900) []

Compound Description: AMG 900 is a highly selective and orally bioavailable Aurora kinase inhibitor, exhibiting significant activity against multidrug-resistant cancer cell lines. It demonstrated promising single-agent activity in phase 1 clinical trials. []

6. [2,6-Bis(biphenyl-4-yl)-4-hydroxy-4-(pyridin-2-yl)cyclohexane-1,3-diyl]bis[(pyridin-2-yl)methanone]–butan-2-one []

Compound Description: This compound features a cyclohexane ring in a chair conformation, with various substituents including pyridine rings and biphenyl units. The crystal structure is stabilized by intramolecular and intermolecular hydrogen bonds. []

7. N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236) []

Compound Description: MBA236 is a dual inhibitor of cholinesterase and monoamine oxidase, designed based on the structure of ASS234 and QSAR predictions. []

8. (E)-N,N-diethyl-2-(5-nitrothiazol-2-yl)-1-phenylethen-1-amine []

Compound Description: This compound's crystal structure was analyzed and its crystallographic parameters were reported. []

9. 1-(3-benzyl-4-oxo-3H-quinazolin-2-yl)-4-(substituted)thiosemicarbazide []

Compound Description: A series of these derivatives were synthesized and screened for antimicrobial activity. Compounds AS8 and AS9 displayed the most significant activity against Gram-positive and Gram-negative bacteria. []

10. 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile []

Compound Description: This compound was synthesized for the first time with a 40% yield using a three-step procedure. It features a pyrrole ring core with multiple substituents, including a benzoyl group and a tetrahydroindole moiety. []

11. 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) []

Compound Description: FPMINT is a human equilibrative nucleoside transporter (ENT) inhibitor, demonstrating selectivity for ENT2 over ENT1. Its structure-activity relationship was investigated, leading to the identification of compound 3c as a more potent inhibitor. []

12. (5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine []

Compound Description: This series of amide derivatives was synthesized and evaluated for antiproliferative activity against the MCF7 breast cancer cell line. []

13. 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline []

Compound Description: This secondary amine was synthesized via a stepwise reduction of an imine precursor. Its structure was characterized using techniques including FT-IR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. []

14. (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (Sitagliptin) [, ]

Compound Description: Sitagliptin is a potent and orally active dipeptidyl peptidase IV (DPP-IV) inhibitor used in treating type 2 diabetes. [, ]

15. 3-Chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one []

Compound Description: New derivatives of this compound were synthesized and tested for their anti-inflammatory activity. They demonstrated significant anti-inflammatory effects compared to indomethacin. []

16. N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine []

Compound Description: These compounds are highly selective 5-HT1A receptor ligands designed based on the structural features of known 5-HT1A inhibitors. They exhibit high affinity for the receptor, with binding constants of 1.2 nM and 21.3 nM, respectively. []

17. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine []

Compound Description: This compound, synthesized through a multi-step procedure, inhibits kinases with a cysteine residue in the hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2. []

18. 3-(3-chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1yl)thiophene-2- carboxamides and carbamoyl thiophene-chloro-4-oxoazetidin-dioxaphosphol-(morpholine/piperidine/4-methyl piperizine-carboxamides []

Compound Description: These compounds were synthesized and characterized using various spectroscopic methods. Docking studies and biological evaluation of these molecules were performed. []

19. 2-(4-methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine and 2-(2-methylphenyl)-1-(5-((2-chloro pyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine []

Compound Description: Compounds 5a and 5c are novel pyrazole-3-carboxamide derivatives that demonstrate promising cytotoxic activity against MCF-7 breast cancer cells with an IC50 value of 3.3 mM. []

20. 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine []

Compound Description: This compound is synthesized as a racemic mixture, as well as in its optically active forms, using new methods. []

21. N-[3-Methyl-1-phenyl-1-(1H-tetra­zol-1-yl)butan-2-yl]acetamide []

Compound Description: The crystal structure of this compound revealed a dihedral angle of 68.39° between the tetrazole and phenyl rings. Intermolecular hydrogen bonds contribute to the formation of 2D networks within the crystal structure. []

22. 5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide []

Compound Description: This compound is a potent and selective IKur current blocker with potential for treating atrial fibrillation. It shows an improved pharmacokinetic profile compared to earlier analogs, exhibiting reduced brain penetration and favorable cross-species pharmacokinetics. []

23. 2-(2-hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide []

Compound Description: This compound and its copper(II) coordination complexes exhibit antiproliferative properties against cancer cell lines (RD, HeLa) and demonstrate a high antioxidant effect. []

24. 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides []

Compound Description: These compounds were synthesized as potential α-glucosidase and acetylcholinesterase inhibitors. The synthesized molecules exhibited significant inhibitory activity against yeast α-glucosidase. []

25. N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides []

Compound Description: This series of sulfonamides was synthesized and investigated for their potential as therapeutic agents for Alzheimer’s disease and Type-2 Diabetes. Compounds 5j and 5d exhibited moderate acetylcholinesterase inhibitory potential, while compounds 5i and 5f demonstrated moderate inhibition against α-glucosidase. []

26. 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide []

Compound Description: This compound showed potent in vitro bactericidal activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). It displayed a rapid concentration-dependent bactericidal effect. []

27. [(R)-2,2′-Bis(diphenyl­phosphino)-1,1′-binaphthyl-κ2P,P′]chloro­hydrido{(S)-2-methyl-1-[(4R,5R)-4‐methyl‐5‐phenyl‐4,5‐dihydro­oxazol‐2‐yl]propan‐1‐amine‐κ2N,N′}ruthenium(II) benzene solvate []

Compound Description: This ruthenium complex acts as an active catalyst in ketone hydrogenation reactions. []

28. 3-[4'-bromo-(1,1'-biphenyl)-4-yl]-N, N-dimethyl-3-(2-thienyl)-2-propen-1-amine []

Compound Description: This compound exhibits trypanocidal, leishmanicidal, and antimycobacterial activities, making it a potential lead for developing new treatments against these diseases. []

29. 2-Substituted Phenoxy‐N‐(4‐substituted Phenyl‐5‐(1H‐1,2,4‐triazol‐1‐yl)thiazol‐2‐yl)acetamide Derivatives []

Compound Description: This series of compounds displayed promising antimicrobial activity against various plant fungi and bacteria. []

30. N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides []

Compound Description: These compounds were synthesized and characterized, and their biofilm inhibitory activity was evaluated against Escherichia coli and Bacillus subtilis. Compounds 5f and 5e showed good inhibitory action against both bacterial strains. []

31. Bis(N‐[pyrid‐2‐yl]‐1‐imino‐2‐carbethoxy‐3‐oxo‐butan‐2‐ido)‐palladium (II) []

Compound Description: The crystal and molecular structure of this palladium complex were determined using X-ray diffraction. The paper discusses the coordination environment of palladium and the molecular geometry of the ligands. []

Properties

CAS Number

1592005-34-9

Product Name

N-(butan-2-yl)-4-methylcyclohexan-1-amine

IUPAC Name

N-butan-2-yl-4-methylcyclohexan-1-amine

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

InChI

InChI=1S/C11H23N/c1-4-10(3)12-11-7-5-9(2)6-8-11/h9-12H,4-8H2,1-3H3

InChI Key

AXCSAFQXFKHKLF-UHFFFAOYSA-N

SMILES

CCC(C)NC1CCC(CC1)C

Canonical SMILES

CCC(C)NC1CCC(CC1)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.